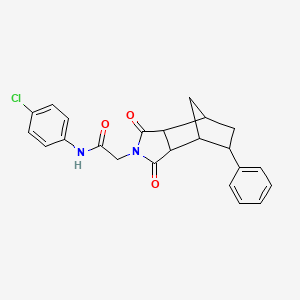
N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, a dioxo group, and a methanoisoindol structure, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Chlorphenylderivats beginnen, gefolgt von der Einführung der Dioxo- und Methanoisoindolgruppen durch spezifische Reagenzien und Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend für die Optimierung von Ausbeute und Reinheit.
Industrielle Produktionsverfahren
In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsparameter gewährleisten eine konstante Qualität und Effizienz. Sicherheitsmaßnahmen sind ebenfalls wichtig, da mit der Handhabung von reaktiven Chemikalien potenzielle Gefahren verbunden sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene funktionelle Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Dioxogruppen modifizieren.
Substitution: Halogensubstitutionsreaktionen können an der Chlorphenylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Temperatur und Lösungsmittelwahl entscheidende Faktoren sind.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Untersucht auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu verschiedenen biochemischen Effekten führen. Die beteiligten Pfade können komplex sein und werden oft mit Hilfe von fortschrittlichen Techniken wie molekularer Modellierung und Spektroskopie untersucht.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid: weist Ähnlichkeiten mit anderen Acetamiden und Isoindolderivaten auf.
N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid: kann mit Verbindungen wie N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid und N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid verglichen werden.
Einzigartigkeit
Die Einzigartigkeit von N-(4-Chlorphenyl)-2-(1,3-Dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamid liegt in seinen spezifischen Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H21ClN2O3 |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C23H21ClN2O3/c24-15-6-8-16(9-7-15)25-19(27)12-26-22(28)20-14-10-17(13-4-2-1-3-5-13)18(11-14)21(20)23(26)29/h1-9,14,17-18,20-21H,10-12H2,(H,25,27) |
InChI-Schlüssel |
APRMULIUJRMIPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylprop-2-en-1-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B12472213.png)
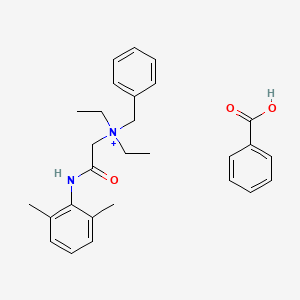
![5-Fluoro-2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12472224.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12472230.png)
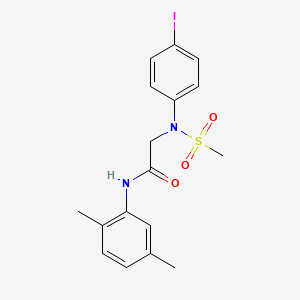
![N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472238.png)
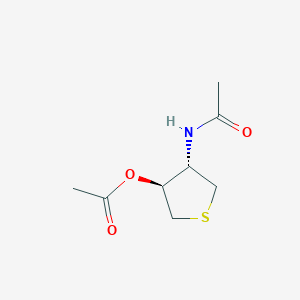
![N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B12472262.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl diphenylacetate](/img/structure/B12472272.png)
![N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)
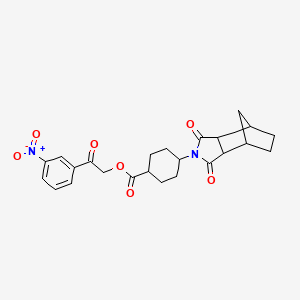
![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)
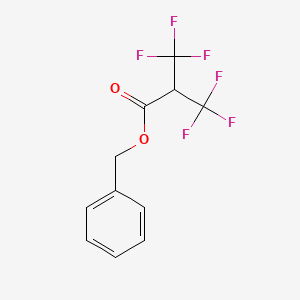
![ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
